molecular formula C12H17ClN2O2S B1399262 2-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine CAS No. 1316217-48-7

2-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine

Cat. No. B1399262
M. Wt: 288.79 g/mol
InChI Key: CGMYRWOJHUWOTQ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine” are not explicitly mentioned in the literature .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

2-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine plays a significant role in the study of cytochrome P450 (CYP) isoforms, crucial for metabolizing various drugs. Selective inhibitors of these isoforms are essential for understanding drug-drug interactions and predicting the metabolic pathways of new therapeutic compounds. This research underlines the importance of specific inhibitors in determining the involvement of CYP isoforms in drug metabolism, highlighting the need for careful in vitro assessment to prevent potential drug interactions (Khojasteh et al., 2011).

Synthesis of N-heterocycles via Sulfinimines

The chemical's structure has implications in the synthesis of N-heterocycles, particularly through the use of chiral sulfinamides like tert-butanesulfinamide. This approach is crucial for creating structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives, which are key components in many natural products and therapeutically relevant compounds. The methodology discussed offers a pathway to accessing these important structures, showcasing the broad applicability and importance of sulfinamide-mediated asymmetric synthesis in pharmaceutical research (Philip et al., 2020).

Medicinal and Chemosensing Applications

Pyridine derivatives, including the compound , have a wide range of applications, from medicinal uses to chemosensing. These derivatives demonstrate activities such as antifungal, antibacterial, and anticancer effects. Furthermore, they can act as highly effective chemosensors for various ions and species, underlining their versatility and significant potential in both health-related fields and analytical chemistry. This broad spectrum of activities highlights the compound's role in developing new therapeutics and diagnostic tools (Abu-Taweel et al., 2022).

Safety And Hazards

Specific safety and hazard information for “2-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine” is not available in the literature .

properties

IUPAC Name

2-chloro-4-[(1-methylsulfonylpiperidin-3-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-6-2-3-11(9-15)7-10-4-5-14-12(13)8-10/h4-5,8,11H,2-3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMYRWOJHUWOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)CC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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